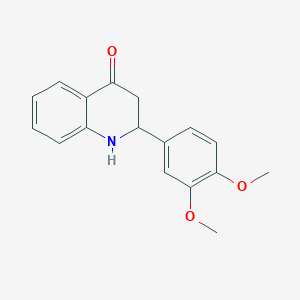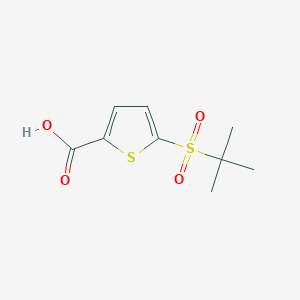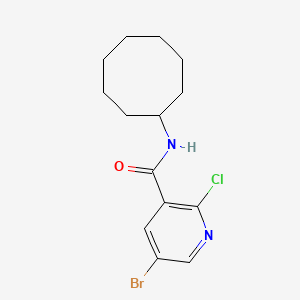
2-(3,4-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3,4-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one” is a quinoline derivative. Quinolines are aromatic compounds that contain two fused rings, a benzene ring and a pyridine ring . The presence of the 3,4-dimethoxyphenyl group suggests that there are two methoxy (OCH3) substituents on the phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline ring system, with the 2-position bearing a 3,4-dimethoxyphenyl substituent . The exact 3D conformation would depend on the specific stereochemistry at the 2-position of the quinoline ring.Chemical Reactions Analysis
As a quinoline derivative, this compound might undergo electrophilic substitution reactions similar to those of other aromatic compounds . The presence of the electron-donating methoxy groups could potentially activate the phenyl ring towards further electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its aromatic nature and the presence of the methoxy groups. It would likely be a solid at room temperature, with a relatively high melting point due to the presence of the aromatic rings .科学的研究の応用
Antioxidant and Antitumor Agent Synthesis
2-(3,4-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one, a member of the 2-aryl-2,3-dihydroquinolin-4(1H)-one family, exhibits significant biological properties including antioxidant and antitumor activities. An alternative synthesis methodology for this compound has been developed, enhancing its application potential in pharmacological fields (Parry et al., 2021).
Antioxidant Activity
A mild and efficient one-pot procedure for synthesizing biologically interesting 2-aryl-2,3-dihydroquinolin-4(1H)-ones has been developed, including those with antioxidant properties. This technique is notable for its efficiency and the wide range of functional tolerance in the aldehydes used (Pandit et al., 2015).
Antiradical Properties
The antiradical activity of synthesized 4-aryl-3,4-dihydroquinolin-2(1H)-ones has been explored. These compounds, particularly derivatives of syringaldehyde, showed high antiradical activity in inhibition tests, comparable with or higher than widely used antioxidants (Mieriņa et al., 2014).
Potential Therapeutic Applications
A derivative, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, synthesized from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol, has shown potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda et al., 2022).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-16-8-7-11(9-17(16)21-2)14-10-15(19)12-5-3-4-6-13(12)18-14/h3-9,14,18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPPBUIMJRYVEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=CC=CC=C3N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2471272.png)
![(Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxy-3-(4-methoxyphenyl)iminoprop-1-en-1-amine](/img/structure/B2471273.png)

![O-[(1S)-1-Pyridin-4-ylethyl]hydroxylamine](/img/structure/B2471276.png)
![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoline](/img/structure/B2471277.png)
![N1-(3-morpholinopropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2471278.png)

![3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B2471281.png)

![Ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2471283.png)
